5,7,4’-Trihydroxy-8-methylflavanone is a flavanone compound . It is also known as 8-Methyl-naringenine . This compound has been isolated from Qualea grandiflora .
The molecular formula of 5,7,4’-Trihydroxy-8-methylflavanone is C16H14O5 . The IUPAC name for this compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchroman-4-one . The InChI code is 1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 .
The molecular weight of 5,7,4’-Trihydroxy-8-methylflavanone is 286.28 g/mol . The XLogP3-AA value is 2.8, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 87 Ų .
5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone compound with the molecular formula and a molecular weight of 286.28 g/mol. This compound is classified under flavonoids, which are polyphenolic compounds widely found in plants and known for their diverse biological activities. It has been isolated from various plant sources, including Qualea grandiflora and the leaves of Rhododendron spiciferum and Rhododendron capitatum .
5,7,4'-Trihydroxy-8-methylflavanone is primarily derived from natural sources such as citrus fruits and certain species of Rhododendron. As a flavanone, it belongs to the larger class of flavonoids, which are characterized by their phenolic structures and potential health benefits, including antioxidant and anti-inflammatory properties .
The synthesis of 5,7,4'-Trihydroxy-8-methylflavanone can be achieved through several methods:
1. Methylation of Naringenin:
2. Biotechnological Methods:
3. Chemical Reactions:
5,7,4'-Trihydroxy-8-methylflavanone features a flavanone backbone characterized by a chromen-4-one structure. The specific placements of hydroxyl groups at positions 5, 7, and 4' contribute to its unique chemical behavior and biological activity.
5,7,4'-Trihydroxy-8-methylflavanone participates in several key chemical reactions:
1. Oxidation Reactions:
2. Reduction Reactions:
3. Substitution Reactions:
These reactions allow for the derivation of compounds with enhanced or modified biological activities.
The mechanism of action for 5,7,4'-Trihydroxy-8-methylflavanone primarily involves its interaction with cellular signaling pathways:
1. Modulation of Cell Signaling:
2. Gene Expression Changes:
5,7,4'-Trihydroxy-8-methylflavanone has several scientific applications:
1. Antioxidant Research:
2. Pharmaceutical Development:
3. Functional Foods:
Core Structure: 5,7,4'-Trihydroxy-8-methylflavanone (CAS No. 916917-28-7) is a flavanone derivative with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol. Its structure consists of a flavanone core (2,3-dihydro-4H-chromen-4-one) with hydroxyl groups at positions 5, 7 (ring A), and 4' (ring B), and a methyl substituent at position 8 (ring A) [4] [7].
O=C1CC(OC2=C(C)C(O)=CC(O)=C12)C3=CC=C(O)C=C3 Key Features:
Stereochemistry: Natural isolates (e.g., from Qualea grandiflora) typically exhibit the (2S) configuration, confirmed by optical rotation and chiral chromatography [4] [6].
| Property | Value | |
|---|---|---|
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |
| SMILES | CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |
| InChI Key | GMVYLXBMPRDZDR-UHFFFAOYSA-N | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 5 | |
| XLogP | 2.8 (predicted) | [10] |
NMR Spectroscopy
1H and 13C NMR data (recorded in DMSO-d₆ or CD₃CN) are critical for structural assignment:
2D NMR (HSQC, HMBC) confirms connectivities:
Mass Spectrometry
IR Spectroscopy
Table 2: Key NMR Assignments
| Position | δ¹H (ppm) | δ¹³C (ppm) | Multiplicity |
|---|---|---|---|
| 8-CH₃ | 2.50 | 8.5 | Singlet |
| H-6 | 5.90 | 103.0 | Singlet |
| H-2', H-6' | 7.30 | 128.0 | Doublet |
| H-3', H-5' | 6.80 | 115.0 | Doublet |
| C-4 | - | 197.5 | Carbonyl |
Solubility:
Stability:
Partition Coefficient & pKa:
Thermal Properties:
| Property | Value |
|---|---|
| Melting point | Not reported |
| Solubility in DMSO | >10 mg/mL |
| Stability to light | Photosensitive |
| LogP (XLogP3) | 2.8 |
| pKa | 7.87 ± 0.40 (predicted) |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4